5-Ethylpyrimidin-4-ol
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-Ethylpyrimidin-4-ol”, pyrimidines in general can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines .
Scientific Research Applications
Synthesis of Pharmacologically Active Molecules
5-Ethylpyrimidin-4-ol, and its derivatives, are key in synthesizing various pharmacologically active molecules. For instance, in the context of radical chemistry, 5-halopyrimidine-4-carboxylic acid esters, derived from 5-halopyrimidines, are used in the preparation of potent CK2 inhibitors, such as CX-5011 (Regan et al., 2012).
Electrical Conductivity in Transition Metal Complexes
Research into pyrimidine derivatives like 5-ethylpyrimidine has explored their role in forming polymeric and non-polymeric complexes with transition metals like Cu(I), Cu(II), and Ag(I). These complexes demonstrate varying electrical conductivity, with polymeric complexes typically showing higher conductivity than non-polymeric counterparts (Teuerstein et al., 1974).
Cytotoxic Activity in Cancer Research
The synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate has shown significant potential in cancer research. These compounds, varying in the substituent at the 5-position of the pyrimidine ring, have been studied for their cytotoxicity against various cancer cell lines, offering new insights into the design of anticancer drugs (Stolarczyk et al., 2018).
Antimicrobial Applications
Several pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, reaction of ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate with other compounds has led to the creation of derivatives with demonstrated in vitro antimicrobial activity against pathogenic microorganisms, highlighting their potential in addressing antimicrobial resistance (El-kerdawy et al., 1990).
Antiviral Activity
5-Ethylpyrimidin-4-ol derivatives have been shown to exhibit antiviral activity. For instance, 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates have been evaluated as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, demonstrating potential as antitumor agents and in the treatment of opportunistic infections in immunocompromised patients (Robson et al., 1997).
Synthesis and Chemical Transformations
The synthesis and chemical transformation of pyrimidin-4-ols, including derivatives like 5-ethylpyrimidin-4-ol, are crucial in various chemical processes. For example, the synthesis of pyrimidin-4-ols with 5-nitrogen functionality and their subsequent chlorination have been studied, offering insights into chemical reactivity and potential applications in medicinal chemistry (Harnden & Hurst, 1990).
Antimalarial Properties
Certain derivatives of 5-ethylpyrimidin-4-ol have been explored for their antimalarial properties. For example, derivatives of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine have shown activity against Plasmodium berghei in mice, underscoring their potential in antimalarial drug development (Ress Rw et al., 1976).
Pharmaceutical Compound Transformation
Studies on the transformation of pharmaceutical compounds, such as phenobarbital, which shares structural similarities with 5-ethylpyrimidin-4-ol, through photocatalysis have provided valuable insights into environmental chemistry and pharmaceutical waste management (Cao et al., 2013).
Crystallography and Material Science
Crystallographic studies of compounds related to 5-ethylpyrimidin-4-ol, like pyrimethamine derivatives, contribute significantly to material science, particularly in understanding molecular structures and interactions. These studies are vital for drug design and the development of new materials (Ashfaq et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-ethyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-7-4-8-6(5)9/h3-4H,2H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNCSGUMGMVACS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497588 | |
Record name | 5-Ethylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpyrimidin-4-ol | |
CAS RN |
25198-98-5 | |
Record name | 5-Ethylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.